N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide
CAS No.: 2034601-21-1
Cat. No.: VC4402158
Molecular Formula: C16H13N7O2S
Molecular Weight: 367.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034601-21-1 |
|---|---|
| Molecular Formula | C16H13N7O2S |
| Molecular Weight | 367.39 |
| IUPAC Name | N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H13N7O2S/c24-15(11-4-1-2-6-17-11)18-7-8-23-10-12(20-22-23)16-19-14(21-25-16)13-5-3-9-26-13/h1-6,9-10H,7-8H2,(H,18,24) |
| Standard InChI Key | PGLCPVVOMYDFFX-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Introduction
Biological Activity
Compounds featuring oxadiazole rings have been studied for their anti-inflammatory properties (e.g., as 5-lipoxygenase inhibitors) . Similarly, triazole derivatives are known for their antimicrobial activities .
Materials Science
Thiophene-containing compounds are explored in organic electronics due to their electronic conductivity.
Table 2: Potential Applications Based on Structural Components
| Component | Application Area |
|---|---|
| [Thiophene] | Organic Electronics |
| [Oxadiazole] | Antimicrobial Agents |
Given that detailed information specifically about N-(2-(4-(3-thiopheneyl)-oxadiazo-triazoylethyl))picolinamide is not available in current literature sources reviewed here (as they do not mention this exact compound), further research would be necessary to fully elucidate its synthesis methods and specific applications.
For future studies or practical applications involving N-(2-(4-[3-thienyloxadiazo]-triazaoyl))ethylic picoline amide, researchers should focus on synthesizing it using methods akin to those used for similar heterocyclic systems (e.g., click chemistry), followed by thorough characterization via spectroscopic techniques like NMR and LC–MS . Additionally, evaluating its biological activity through assays such as antimicrobial testing or molecular docking simulations could reveal valuable insights into its therapeutic potential .
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